molecular formula C9H11ClO3S B12066946 3-Butoxy-5-chlorothiophene-2-carboxylic acid

3-Butoxy-5-chlorothiophene-2-carboxylic acid

Cat. No.: B12066946
M. Wt: 234.70 g/mol
InChI Key: AFFLLPWDOFCDES-UHFFFAOYSA-N
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Description

3-Butoxy-5-chlorothiophene-2-carboxylic acid is an organic compound with the molecular formula C9H11ClO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a butoxy group at the 3-position and a chlorine atom at the 5-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-5-chlorothiophene-2-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the chlorination of 3-butoxythiophene-2-carboxylic acid using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-5-chlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.

    Substitution: Nucleophiles like amines or thiols; reactions may require a base such as triethylamine and are conducted in solvents like dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Amino or thiol derivatives of the original compound.

Scientific Research Applications

3-Butoxy-5-chlorothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Butoxy-5-chlorothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the butoxy and chlorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chlorothiophene-2-carboxylic acid: Lacks the butoxy group, which may result in different chemical and biological properties.

    3-Chlorothiophene-2-carboxylic acid: Similar structure but without the butoxy group, leading to variations in reactivity and applications.

Uniqueness

3-Butoxy-5-chlorothiophene-2-carboxylic acid is unique due to the presence of both the butoxy and chlorine substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

3-butoxy-5-chlorothiophene-2-carboxylic acid

InChI

InChI=1S/C9H11ClO3S/c1-2-3-4-13-6-5-7(10)14-8(6)9(11)12/h5H,2-4H2,1H3,(H,11,12)

InChI Key

AFFLLPWDOFCDES-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(SC(=C1)Cl)C(=O)O

Origin of Product

United States

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